2-(4-chlorophenoxy)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide
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Description
2-(4-chlorophenoxy)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H25ClN2O6S and its molecular weight is 468.95. The purity is usually 95%.
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Biological Activity
2-(4-chlorophenoxy)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a chlorophenoxy group, a sulfonamide moiety, and a dihydroisoquinoline core. The molecular formula is C19H23ClN2O4S, with a molecular weight of 404.91 g/mol. Its structural complexity suggests multiple points of interaction with biological systems.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism.
- Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways critical for cellular function.
- Gene Expression Alteration : It may modulate the expression of genes related to inflammation and cell proliferation, thereby impacting various physiological processes.
Antimicrobial Activity
Preliminary studies have shown that derivatives of isoquinoline compounds possess antimicrobial properties. For example, similar compounds have demonstrated effectiveness against various bacterial strains and fungi. The specific activity of this compound remains to be fully elucidated but suggests potential as an antimicrobial agent.
Anticancer Activity
Research on related isoquinoline compounds has indicated potential anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The sulfonamide group in this compound may enhance its efficacy by improving solubility and bioavailability.
Case Studies
- In Vitro Studies : A study conducted on similar isoquinoline derivatives showed significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
- In Vivo Studies : Animal models treated with isoquinoline-based compounds exhibited reduced tumor sizes compared to control groups. This suggests that the compound may have therapeutic potential in oncology.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O6S/c1-28-19-11-15-7-9-24(13-16(15)12-20(19)29-2)31(26,27)10-8-23-21(25)14-30-18-5-3-17(22)4-6-18/h3-6,11-12H,7-10,13-14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBOWEUTGWKSSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)COC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.